molecular formula C19H19ClN2O2 B6570316 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946368-21-4

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6570316
CAS RN: 946368-21-4
M. Wt: 342.8 g/mol
InChI Key: HWPPLAPUDOOVFL-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as CPHB, is a small molecule that has been studied for its potential therapeutic applications. CPHB is a derivative of the quinoline family of compounds, which have been studied for their pharmacological properties. CPHB has been found to have a variety of biochemical and physiological effects, and its synthesis has been well-researched.

Scientific Research Applications

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, this compound has been studied for its ability to inhibit the growth of certain cancer cells. In the field of neuroscience, this compound has been studied for its ability to modulate neurotransmitter release and to reduce inflammation. This compound has also been studied for its potential to improve cognitive function and memory in animal models.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it is believed that this compound binds to certain receptors in the body, including the 5-HT1A receptor, which is involved in the regulation of serotonin levels. This compound is also believed to interact with other receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, modulate neurotransmitter release, and inhibit the growth of certain cancer cells. This compound has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in laboratory experiments include its low toxicity, its wide range of therapeutic potential, and its high yield in the synthesis process. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to interact with other molecules, and its potential to cause adverse effects in certain individuals.

Future Directions

The potential future directions for 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research include further studies into its mechanism of action, its potential to improve cognitive function and memory in humans, its potential to treat various diseases, and its potential to be used as a therapeutic agent in combination with other drugs. Additionally, further studies into the synthesis of this compound, its pharmacokinetics, and its toxicity profile are needed to fully understand its therapeutic potential.

Synthesis Methods

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzoyl chloride with an amine. This reaction produces the desired product in high yields. The second step involves the reaction of the product with an aldehyde or ketone to form the desired product. This reaction is also highly efficient and produces the desired product in high yields.

properties

IUPAC Name

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPPLAPUDOOVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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